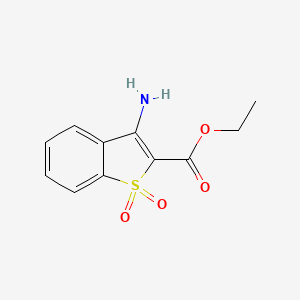

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

Descripción

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a benzothiophene derivative characterized by a fused benzene-thiophene core modified with a 1,1-dioxide (sulfone) group, an amino substituent at the 3-position, and an ethyl ester at the 2-position. The ester moiety contributes to lipophilicity, making it a candidate for pharmaceutical or materials science applications.

Propiedades

IUPAC Name |

ethyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJCRAVSRWXAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the functionalization of the benzothiophene core. One common method includes the reaction of 3-amino-1-benzothiophene-2-carbonitriles with ethyl chloroformate under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiophenes, and reduced amines .

Aplicaciones Científicas De Investigación

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its antitumor properties and as a potential drug candidate.

Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis

Mecanismo De Acción

The mechanism of action of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or antitumor activity .

Comparación Con Compuestos Similares

Substituent Effects

- Chloro-Substituted Derivatives: Ethyl 6-chloro-1,2-benzothiazine-3-carboxylate 1,1-dioxides (e.g., compounds 17o–17r in ) feature chloro substituents at the 6- or 7-position. Yields vary (70–96%), with higher yields observed for benzyl chloride-derived analogs (e.g., 17r, 96%), suggesting steric or electronic advantages in synthesis .

- Amino-Substituted Target Compound: The 3-amino group in the target compound introduces hydrogen-bonding capability, which may enhance crystalline order or biological interactions compared to chloro analogs. This aligns with studies highlighting hydrogen-bonding patterns in molecular aggregation .

Core Heterocycle Differences

- Benzothiophene vs. Thiete 1,1-Dioxide : Thiete 1,1-dioxide derivatives () possess a four-membered sulfur ring, contrasting with the fused six-membered benzothiophene system. The smaller ring in thiete derivatives increases ring strain, enhancing reactivity in Diels-Alder or cycloaddition reactions. The target compound’s benzothiophene core offers greater aromatic stability and conjugation .

- Thiopyran Derivatives: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide () has a six-membered thiopyran ring with a ketone group. The ketone at position 4 may participate in keto-enol tautomerism, absent in the target compound, altering solubility and reactivity .

Actividad Biológica

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, antifungal, and antitumor properties, supported by various studies and findings.

Chemical Structure and Properties

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide features a benzothiophene scaffold that is known for its biological relevance. The structure consists of a benzothiophene ring functionalized with an ethyl ester and an amino group, which enhances its solubility and bioavailability compared to other derivatives.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition at specific concentrations.

- Antifungal Activity : The compound has also demonstrated antifungal effects, making it a candidate for further exploration in treating fungal infections.

- Antitumor Properties : Preliminary studies suggest potential antitumor activity, indicating its usefulness in cancer research.

Antimicrobial Activity

A study evaluated the minimum inhibitory concentrations (MICs) of various benzothiophene derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide displayed MIC values ranging from 32 µg/mL to >256 µg/mL depending on the specific derivative and its substituents (Table 1).

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| III.a | 256 | Weak |

| III.b | >256 | Non-active |

| III.c | >256 | Non-active |

| III.d | >256 | Non-active |

| III.e | 128 | Moderate |

| III.f | 32 | Strong |

Table 1 : Minimum Inhibitory Concentrations of Benzothiophene Derivatives Against S. aureus Strains.

Antifungal Activity

In vitro studies have shown that Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide possesses antifungal properties against common pathogens such as Candida albicans. The compound's efficacy was assessed through disk diffusion assays, where zones of inhibition were measured.

Antitumor Activity

Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving HepG2 liver cancer cells, the compound demonstrated selective cytotoxicity with an IC50 value indicating effective inhibition at low concentrations.

The biological activity of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is primarily attributed to its interaction with cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound can induce oxidative stress in target cells, contributing to its antimicrobial and antitumor effects.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide against Mycobacterium tuberculosis. The results highlighted a favorable selectivity index (SI) greater than 10, suggesting that the compound could be utilized at concentrations significantly higher than its MIC without toxicity concerns .

Case Study 2: Antitumor Potential

In another investigation involving various cancer cell lines, Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide was found to induce apoptosis in HepG2 cells through mitochondrial pathways. This apoptosis was characterized by increased levels of caspases and PARP cleavage .

Q & A

Q. How is structure-activity relationship (SAR) analyzed for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.